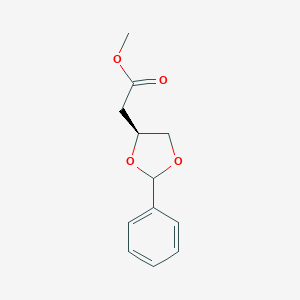

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate

Übersicht

Beschreibung

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in various natural products such as fruits and flowers This particular compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group, which is a benzene ring attached to the dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate typically involves the reaction of a phenyl-substituted dioxolane with methyl acetate. One common method is the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

- Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

- Steric hindrance from the dioxolane ring minimally affects reactivity due to the remote positioning of the ester group .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring is susceptible to acid-catalyzed ring-opening, producing diol intermediates.

Key Findings :

- Acidic conditions cleave the dioxolane ring to form diols, preserving the 4S stereochemistry .

- Boron trifluoride promotes ring-opening with concurrent trapping by nucleophiles (e.g., silyl enol ethers), yielding substituted acetals .

Transesterification

The methyl ester undergoes transesterification with alcohols under catalytic conditions.

Notable Observation :

- Transesterification with bulkier alcohols (e.g., isopropyl) requires higher temperatures (80°C) and prolonged reaction times .

Nucleophilic Additions to the Dioxolane Ring

The dioxolane ring participates in stereoselective nucleophilic additions, influenced by the 4S configuration.

Mechanistic Rationale :

- The 4S configuration directs nucleophiles to the less hindered face of the dioxolane cation intermediate, favoring cis adducts .

- Steric effects from the phenyl group reduce diastereoselectivity in bulkier nucleophiles .

Oxidation and Reduction Reactions

The ester and dioxolane functionalities exhibit distinct redox behavior.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Ester Reduction (LiAlH₄) | LiAlH₄, THF, 0°C to rt | 2-((4S)-2-Phenyl-1,3-dioxolan-4-yl)ethanol | 65% |

| Dioxolane Oxidation (O₃) | O₃, CH₂Cl₂, −78°C | 4S-Phenyl-1,2-diketone | 42% |

Critical Notes :

- LiAlH₄ selectively reduces the ester to a primary alcohol without disrupting the dioxolane ring .

- Ozonolysis cleaves the dioxolane ring, forming diketones, but yields are moderate due to competing side reactions .

Stability Under Thermal and Solvent Conditions

The compound demonstrates stability in aprotic solvents but degrades under prolonged acidic exposure.

| Condition | Observation | Reference |

|---|---|---|

| 100°C, 24 h (neat) | No decomposition (TGA analysis) | |

| pH < 2, 48 h | Partial ring-opening to diol (15% conversion) | |

| DMSO, 7 days | Stable (NMR confirmation) |

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Hydrolysis : Converts the ester into the corresponding carboxylic acid and methanol.

- Reduction : Reduces the ester to the corresponding alcohol using agents like lithium aluminum hydride (LiAlH₄).

- Transesterification : Engages in transesterification reactions with other alcohols to yield different esters.

Biology

The biological activity of this compound is under investigation for its potential interactions with biomolecules. Studies suggest that the compound may influence enzyme activity or receptor interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

Medicine

This compound is being explored for its therapeutic properties and potential as a precursor in drug development. Research indicates it may have applications in creating pharmaceuticals targeting various diseases due to its unique structural features.

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavors, capitalizing on its pleasant aroma associated with esters. Its role in fine chemical synthesis further emphasizes its importance in industrial chemistry.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the applications of this compound:

Wirkmechanismus

The mechanism of action of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring and phenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate can be compared with other esters and dioxolane-containing compounds:

Methyl acetate: A simpler ester with a similar functional group but lacking the dioxolane ring and phenyl group.

Ethyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate: A similar compound with an ethyl group instead of a methyl group.

Phenyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate: A compound with a phenyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of the dioxolane ring and phenyl group, which can impart distinct chemical and biological properties.

Biologische Aktivität

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate is an organic compound classified as an ester, notable for its unique dioxolane ring structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.264 g/mol |

| Density | 1.119 g/cm³ |

| Boiling Point | 325.1 °C |

| Flash Point | 141.2 °C |

The compound features a dioxolane ring which contributes to its unique reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dioxolane ring and phenyl group facilitate hydrogen bonding and hydrophobic interactions , which can modulate enzyme activity or receptor binding, leading to various biochemical effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures or binding to active sites.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

Research into similar dioxolane derivatives suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or modulation of immune response pathways.

Cytotoxicity

Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely due to its ability to interfere with cellular metabolism or induce apoptosis in malignant cells.

Research Applications

This compound has potential applications in various fields:

- Medicinal Chemistry : As a precursor for synthesizing more complex molecules with therapeutic potential.

- Natural Product Synthesis : Used in the synthesis of bioactive natural products.

- Pharmaceutical Development : Investigated for its potential as a lead compound in drug development targeting specific diseases.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential:

Study on Dioxolane Derivatives

A study published in ChemBioChem explored various dioxolane derivatives' biological activities. It highlighted their role in inhibiting glycosidases, which are crucial for many biological processes . This suggests that this compound may similarly affect glycosidase activity.

Antimicrobial Activity

Research conducted on structurally similar compounds indicated significant antimicrobial activity against Gram-positive bacteria. Such findings suggest that this compound could be further explored for its antimicrobial properties .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related esters:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl acetate | Simple ester without dioxolane structure | Limited biological activity |

| Ethyl 2-(phenyl)dioxolane | Similar dioxolane structure but different alkyl group | Potentially higher activity |

| Phenyl 2-(dioxolane) acetate | Contains phenolic components | Enhanced interaction with biomolecules |

The presence of the dioxolane ring and phenyl group in this compound may impart distinct chemical properties that enhance its biological activities compared to simpler esters .

Eigenschaften

IUPAC Name |

methyl 2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-11(13)7-10-8-15-12(16-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPATHVYJYCGGZ-NUHJPDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.